molecular formula C3H10N2 B1211640 1-Isopropylhydrazine CAS No. 2257-52-5

1-Isopropylhydrazine

Cat. No. B1211640
CAS RN: 2257-52-5
M. Wt: 74.13 g/mol
InChI Key: KJAQRHMKLVGSCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Isopropylhydrazine involves several steps . First, hydrazine hydrate is combined with hydrochloric acid to form hydrazine hydrochloride. This compound then acts as a catalyst in the isopropyl hydrazine reactor, where it is combined with isopropyl alcohol. The reaction is carried out at a controlled temperature and pressure. The resulting isopropyl hydrazine hydrochloride solution is then transferred to a free kettle, where it is combined with hydrazine hydrate. The mixture is then distilled to obtain the crude isopropyl hydrazine product. The crude product is then sent to a liquid-liquid separator, where the isopropyl hydrazine (organic phase) is separated from the aqueous phase. The organic phase is then cleaned with pure water and sent to the liquid-liquid separator again to separate the isopropyl hydrazine from the water. The yield of this process is approximately 95.7% .


Molecular Structure Analysis

The 1-Isopropylhydrazine molecule contains a total of 14 bonds. There are 4 non-H bonds, 1 rotatable bond, and 1 N hydrazine . The molecular weight is 74.12 .

Scientific Research Applications

Reduction of Metal Ions

Isopropylhydrazine derivatives have been studied for their ability to reduce metal ions in solution. For instance, the kinetics of reactions with neptunium (Np) and plutonium (Pu) ions have been explored. The reduction process is described by specific rate equations and involves both main and autocatalytic pathways . This application is significant in nuclear chemistry and environmental remediation, where controlling the oxidation state of actinides is crucial.

Safety and Hazards

1-Isopropylhydrazine is classified as an acute toxic substance. It is toxic if swallowed and can cause severe skin burns and eye damage. It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, using appropriate personal protective equipment, and should be stored in a secure location .

Mechanism of Action

Target of Action

Isopropylhydrazine primarily targets monoamine oxidases (MAOs) . MAOs are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, isopropylhydrazine can increase the levels of these neurotransmitters, potentially affecting mood and behavior .

Mode of Action

Isopropylhydrazine inhibits the activity of MAOs both directly and by forming an active metabolite . The formation of isopropylhydrazine from iproniazid, a related compound, has been observed without MAOs present . Both iproniazid and isopropylhydrazine react near the active site of MAOs .

Biochemical Pathways

The inhibition of MAOs by isopropylhydrazine affects the metabolic pathways of monoamine neurotransmitters . This can lead to increased levels of these neurotransmitters in the brain, which can have various downstream effects, potentially including mood elevation .

Pharmacokinetics

It is known that isopropylhydrazine can be metabolized in the body to form active metabolites .

Result of Action

The primary result of isopropylhydrazine’s action is the inhibition of MAOs, leading to increased levels of monoamine neurotransmitters . This can potentially result in mood elevation, although the specific molecular and cellular effects can vary depending on a variety of factors .

Action Environment

The action, efficacy, and stability of isopropylhydrazine can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the metabolism of isopropylhydrazine and its ability to inhibit MAOs . .

properties

IUPAC Name

propan-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2/c1-3(2)5-4/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAQRHMKLVGSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16726-41-3 (mono-hydrochloride), 68143-29-3 (sulfate), 72824-97-6 (sulfate (2:1)), 73941-11-4 (unspecified hydrochloride)
Record name 1-Isopropylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50177094
Record name 1-Isopropylhydrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2257-52-5
Record name 1-Isopropylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isopropylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2257-52-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2Q1ED74SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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